2-Azidoterephthalic acid
Description
Contextualization within Aromatic Dicarboxylic Acids and Azide (B81097) Chemistry
Aromatic dicarboxylic acids, characterized by two carboxylic acid groups attached to an aromatic ring, are crucial building blocks for a wide array of materials. Terephthalic acid, for instance, is a primary monomer in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). The introduction of a third functional group, such as the azide group in 2-azidoterephthalic acid, dramatically expands the synthetic possibilities.
Azides are functional groups containing three nitrogen atoms (-N₃). britannica.com Organic azides are known for their unique reactivity, participating in a variety of important chemical reactions. wikipedia.org These include the Staudinger ligation, aza-Wittig reactions, and notably, the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry." wikipedia.orgwiley.com The azide group can also undergo thermal or photochemical decomposition to generate highly reactive nitrene intermediates. wikipedia.org This rich chemical reactivity makes azido-functionalized molecules highly sought after for creating complex molecular architectures and functional materials.
Significance of Azido (B1232118) Functionalization in Organic Synthesis and Materials Science
The presence of the azide group in this compound imparts several key functionalities that are highly valued in both organic synthesis and materials science. The ability of the azide to readily react with alkynes via click chemistry allows for the efficient and specific covalent modification of molecules and materials. wiley.comwikipedia.org This has been extensively utilized in the development of functionalized polymers and for the post-synthetic modification of MOFs. mdpi.comrsc.org
In materials science, the azido group serves as a versatile cross-linker. mdpi.comresearchgate.net Upon thermal or UV activation, the azide releases nitrogen gas to form a reactive nitrene, which can then form covalent bonds with surrounding molecules, leading to the formation of stable, cross-linked networks. mdpi.com This property is particularly useful for enhancing the thermal and mechanical stability of materials, such as those used in organic solar cells. wiley.commdpi.com Furthermore, the azide group's ability to participate in various chemical transformations allows for the introduction of additional functionalities into materials, potentially enhancing their electronic or optical properties. wiley.comresearchgate.net For example, this compound has been used as an organic linker to construct MOFs, where the azide group can then be used for post-synthetic modification through click reactions. scispace.comfrontiersin.org
Historical Development and Emerging Research Trajectories of this compound
The chemistry of organic azides dates back to 1864 with the synthesis of phenyl azide by Peter Griess. wikipedia.org The subsequent discovery of reactions like the Curtius rearrangement and the Huisgen 1,3-dipolar cycloaddition further solidified the importance of this functional group in organic chemistry. wikipedia.org While initially, the perceived instability of azides limited their widespread use, the development of reliable and versatile reactions, such as the copper-catalyzed azide-alkyne cycloaddition, has led to a resurgence of interest in these compounds. wikipedia.org
The synthesis of this compound itself is typically achieved from its amino precursor, 2-aminoterephthalic acid. sigmaaldrich.comsciencescholar.uschemicalbook.com This precursor is a commercially available compound used in the synthesis of various materials, including lanthanide coordination polymers and amino-functionalized MOFs like UiO-66-NH₂. sigmaaldrich.comresearchgate.net
Current and emerging research involving this compound is largely focused on its application as a functional linker in the design and synthesis of advanced materials. A significant area of investigation is its use in creating functionalized MOFs. The azide group provides a reactive site for post-synthetic modification, allowing for the tailoring of the MOF's properties for specific applications such as gas storage, separation, and catalysis. rsc.orgwikipedia.org Another promising research direction is the utilization of the photochemical properties of the azide group. nih.govmdpi.comresearchgate.netrsc.orgmdpi.com The ability to trigger reactions using light offers precise spatial and temporal control, which is highly desirable in areas like photolithography and the development of photoresponsive materials.
Structure
3D Structure
Properties
Molecular Formula |
C8H5N3O4 |
|---|---|
Molecular Weight |
207.14 g/mol |
IUPAC Name |
2-azidoterephthalic acid |
InChI |
InChI=1S/C8H5N3O4/c9-11-10-6-3-4(7(12)13)1-2-5(6)8(14)15/h1-3H,(H,12,13)(H,14,15) |
InChI Key |
IUGMVBUDECYPGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Azidoterephthalic Acid and Its Precursors
Direct Synthesis Routes of 2-Azidoterephthalic Acid
The most prominent and direct method for the synthesis of this compound involves the chemical transformation of an aniline (B41778) precursor.
Conversion from Anilino-Terephthalic Acid Derivatives
The primary route to this compound is through the conversion of 2-aminoterephthalic acid. This process hinges on the diazotization of the primary amino group, followed by nucleophilic substitution with an azide (B81097) salt. This well-established reaction sequence provides a reliable method for introducing the azide functionality onto the terephthalic acid scaffold. The reaction proceeds by treating 2-aminoterephthalic acid with a diazotizing agent, such as sodium nitrite (B80452), in the presence of a strong acid like hydrochloric acid at low temperatures (typically 0-5 °C) to form an in situ diazonium salt. This intermediate is then reacted with a source of azide ions, commonly sodium azide, to yield this compound.
A detailed experimental procedure for a similar transformation on a related substrate involves dissolving the amino-substituted benzoic acid derivative in aqueous hydrochloric acid and cooling the solution to 0 °C. beilstein-journals.org A solution of sodium nitrite is then added dropwise, maintaining the low temperature to ensure the stability of the diazonium salt. After a period of stirring, a solution of sodium azide is added, again at a low temperature. The reaction mixture is typically allowed to warm to room temperature overnight, during which the azide group displaces the diazonium group. The resulting product, this compound, often precipitates from the reaction mixture and can be collected by filtration.
Regioselective Azidation Strategies
Currently, direct regioselective C-H azidation of the terephthalic acid backbone to produce this compound is not a widely reported or standard synthetic strategy. The substitution pattern of terephthalic acid makes the 2-position less activated for direct functionalization compared to other potential reactions. Therefore, methods relying on the conversion of pre-functionalized precursors, such as 2-aminoterephthalic acid, are the preferred and more controlled routes to obtain the desired isomer.
Preparation of Key Intermediates and Precursors
The synthesis of this compound is critically dependent on the availability of its precursors, most notably 2-aminoterephthalic acid and its halogenated analogues.
Synthesis from Halogenated Terephthalic Acid Derivatives
Halogenated terephthalic acid derivatives, such as 2-bromoterephthalic acid, can serve as precursors, although this is a less direct route compared to starting from the aniline derivative. The synthesis of these halogenated compounds can be achieved through various methods. For instance, 2-bromoterephthalic acid can be synthesized from 2-aminoterephthalic acid via a Sandmeyer-type reaction. This involves the diazotization of 2-aminoterephthalic acid followed by reaction with a copper(I) bromide solution.
Transformation of Corresponding Aniline Derivatives (e.g., via Diazotization followed by Azide Addition)
The synthesis of 2-aminoterephthalic acid, the key precursor, is well-documented. One common method involves the reduction of 2-nitroterephthalic acid. Various reducing agents can be employed for this transformation. A mechanochemical approach utilizing palladium on activated carbon as a catalyst with ammonium (B1175870) formate (B1220265) in methanol (B129727) has been reported to give high yields of 2-aminoterephthalic acid from the corresponding nitro compound. chemicalbook.com
The pivotal transformation in the synthesis of this compound is the diazotization of 2-aminoterephthalic acid followed by the addition of an azide. The general mechanism for diazotization involves the reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. nih.gov This electrophilic diazonium ion is then susceptible to nucleophilic attack. In this specific synthesis, the azide anion (N₃⁻) acts as the nucleophile, displacing the dinitrogen gas (N₂) from the diazonium salt to form the aryl azide.
| Reactant | Reagents | Key Conditions | Product |
| 2-Aminoterephthalic acid | 1. NaNO₂, HCl 2. NaN₃ | 0-5 °C | This compound |
| 2-Nitroterephthalic acid | Pd/C, HCOOH·NH₃, MeOH | Ball milling | 2-Aminoterephthalic acid |
Derivatization Strategies for this compound
The chemical utility of this compound is often realized through its subsequent derivatization, which allows for its incorporation into more complex structures.
One of the most common derivatization reactions is the esterification of the carboxylic acid groups. For example, this compound can be converted to its corresponding dimethyl ester, dimethyl 2-azidoterephthalate. This is typically achieved by reacting the diacid with methanol in the presence of an acid catalyst, such as sulfuric acid. evitachem.com The resulting ester is often more soluble in organic solvents, facilitating its use in subsequent reactions.
A primary application of this compound and its derivatives is in the synthesis of functionalized MOFs. For instance, azide-functionalized UiO-66-N₃ nMOFs have been synthesized through solvothermal reactions between this compound and a zirconium source like ZrOCl₂. nih.gov The azide groups within the MOF structure can then be used for post-synthetic modification via click chemistry, allowing for the covalent attachment of various molecules, including DNA. nih.gov Similarly, mixed-ligand MOFs have been prepared using both 2-aminoterephthalic acid and this compound to introduce multiple functional groups into the framework. researchgate.net
The azide group itself is a versatile functional handle. It can participate in various reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form stable triazole linkages. This "click chemistry" allows for the efficient conjugation of the terephthalate (B1205515) scaffold to other molecules bearing an alkyne group.
| Derivative | Synthetic Method | Application |
| Dimethyl 2-azidoterephthalate | Esterification with methanol and acid catalyst | Precursor for further synthesis |
| Azide-functionalized MOFs | Solvothermal reaction with metal salts (e.g., ZrOCl₂) | Post-synthetic modification, drug delivery |
Esterification to Alkyl 2-Azidoterephthalate (e.g., Dimethyl 2-Azidoterephthalate)
The conversion of this compound to its corresponding alkyl esters is a fundamental transformation in organic synthesis, enabling the production of valuable intermediates for various applications, including polymer chemistry. smolecule.com A common and effective method to achieve this is through Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
For the synthesis of dimethyl 2-azidoterephthalate, this compound is reacted with methanol. evitachem.com The use of an acid catalyst, such as sulfuric acid (H₂SO₄), is crucial for protonating the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. evitachem.comoperachem.com The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. operachem.com An excess of methanol can also be employed to further favor the product side of the equilibrium. operachem.com The resulting dimethyl 2-azidoterephthalate can then be purified using standard techniques like recrystallization.
| Reactants | Reagents/Catalysts | Reaction Conditions | Product |
| This compound, Methanol | Sulfuric Acid (H₂SO₄) | Reflux | Dimethyl 2-azidoterephthalate |
| 2,6-Naphthalenedicarboxylic acid, Methanol | Trimethyl trimellitate (solvent), Catalyst | Heating under pressure | Dimethyl 2,6-naphthalenedicarboxylate |
Formation of Amide and Other Carboxylic Acid Derivatives
The carboxylic acid functionalities of this compound serve as a versatile handle for the synthesis of a wide array of derivatives, most notably amides. The formation of amides from carboxylic acids is a cornerstone of organic and medicinal chemistry. pressbooks.pub
A prevalent strategy for amide synthesis involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. savemyexams.comlibretexts.org This is typically accomplished by treating this compound with a reagent like thionyl chloride (SOCl₂). libretexts.org The resulting 2-azidoterephthaloyl dichloride is a highly reactive intermediate that readily undergoes nucleophilic attack by an amine to yield the corresponding diamide. This reaction is generally performed in the presence of a base to neutralize the HCl byproduct. savemyexams.com
Alternatively, direct coupling methods can be employed, bypassing the need to isolate the acyl chloride. Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), facilitate the direct formation of the amide bond between the carboxylic acid and an amine by activating the carboxylic acid in situ. chemistrysteps.com These methods are often preferred for their milder reaction conditions. chemistrysteps.com
Other derivatives can also be accessed from this compound. For instance, treatment with a dehydrating agent can yield the corresponding cyclic anhydride (B1165640). uobasrah.edu.iq These derivatives are valuable building blocks for the synthesis of more complex molecules. uobasrah.edu.iq
| Starting Material | Reagents/Conditions | Intermediate | Reactant | Product |
| This compound | Thionyl chloride (SOCl₂) | 2-Azidoterephthaloyl chloride | Amine | 2-Azidoterephthalamide |
| Carboxylic Acid | Dicyclohexylcarbodiimide (DCC) | Activated Carboxylic Acid | Amine | Amide |
| Carboxylic Acid | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Activated Carboxylic Acid | Amine | Amide |
| Dicarboxylic Acid | Heat | - | - | Anhydride |
Reactivity and Reaction Mechanisms of 2 Azidoterephthalic Acid
Reactivity of the Azide (B81097) Functional Group
The azide moiety (-N₃) is the primary locus of reactivity in 2-azidoterephthalic acid, enabling its participation in several powerful and versatile chemical transformations.
1,3-Dipolar Cycloaddition Reactions (Click Chemistry)
The azide group is a quintessential component of 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry." These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable method for forming 1,4-disubstituted 1,2,3-triazoles. While direct studies on this compound in CuAAC are not extensively documented in readily available literature, the reactivity of similar aromatic azides is well-established. For instance, the related compound, 2-azidomethylterephthalic acid, has been successfully employed in the synthesis of metal-organic frameworks (MOFs) through copper-catalyzed click reactions. In this application, the azide group of the terephthalic acid derivative reacts with an alkyne-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage, which becomes an integral part of the MOF structure. This demonstrates the capability of the terephthalic acid scaffold to undergo CuAAC, suggesting that this compound would behave similarly, acting as a bifunctional linker to create cross-linked polymers or functionalized materials.
The general mechanism of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to yield the triazole product. The reaction is highly regioselective, almost exclusively producing the 1,4-isomer.
Table 1: Key Features of CuAAC Reactions
| Feature | Description |
| Catalyst | Copper(I) salts (e.g., CuI, CuSO₄/sodium ascorbate) |
| Reactants | Azide and a terminal alkyne |
| Product | 1,4-disubstituted 1,2,3-triazole |
| Regioselectivity | High (almost exclusively 1,4-isomer) |
| Conditions | Mild, often in aqueous or organic solvents |
To circumvent the potential cytotoxicity of copper catalysts in biological applications, copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has emerged as a powerful alternative. This reaction utilizes a strained alkyne, such as dibenzylcyclooctyne (DBCO), which possesses significant ring strain that lowers the activation energy for the cycloaddition with an azide, obviating the need for a metal catalyst.
While specific examples of this compound reacting with DBCO are not prominently reported, the principles of SPAAC are broadly applicable to a wide range of azides. The reaction proceeds readily under physiological conditions and is highly bioorthogonal, meaning it does not interfere with native biological processes. Given the inherent reactivity of the azide group, it is anticipated that this compound would readily undergo SPAAC with DBCO. This would result in the formation of a triazole product with the bulky dibenzocyclooctyne moiety attached. The bifunctional nature of this compound would allow for the creation of cross-linked structures or the attachment of two different molecules through its two carboxylic acid groups, following the SPAAC reaction at the azide position.
Table 2: Comparison of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Catalyst | Copper(I) is required. | No metal catalyst is needed. |
| Alkyne | Terminal alkynes are typically used. | Strained cyclooctynes (e.g., DBCO) are used. |
| Biocompatibility | Limited in living systems due to copper toxicity. | Highly biocompatible and suitable for in vivo applications. |
| Reaction Rate | Generally very fast. | Can be very fast, dependent on the strain of the alkyne. |
Nitrene Generation and Subsequent Rearrangement Pathways
Upon thermal or photolytic activation, aryl azides can extrude a molecule of dinitrogen (N₂) to generate a highly reactive nitrene intermediate. The nitrene generated from this compound would be a singlet nitrene initially, which can then either react directly or undergo intersystem crossing to the more stable triplet state.
The presence of two ortho-carboxylic acid groups is expected to significantly influence the fate of the generated nitrene. Intramolecular reactions are highly probable. For example, the nitrene could undergo insertion into the O-H bond of one of the carboxylic acid groups, leading to the formation of a transient intermediate that could rearrange to various heterocyclic products. Another possibility is an intramolecular cyclization onto the aromatic ring, which could lead to the formation of benzisoxazolone derivatives after subsequent rearrangement, a pathway observed for 2-azidobenzoic acid. The exact rearrangement pathway would be dependent on the reaction conditions, such as the solvent and the presence of trapping agents.
Photolytic Transformations and Azepinone Formation
The photolysis of aryl azides is a well-established method for generating nitrenes, which can undergo ring expansion to form seven-membered azepine derivatives. A study on the photolysis of dimethyl 2-azidoterephthalate, the dimethyl ester of this compound, provides direct insight into this transformation. vectorlabs.com
Upon irradiation with UV light, dimethyl 2-azidoterephthalate undergoes loss of nitrogen to form the corresponding nitrene. This nitrene then undergoes a ring-expansion process, leading to the formation of a substituted azepinone. Specifically, the reaction yielded a 3H-azepinone derivative in a continuous flow photoreactor. vectorlabs.cominterchim.fr This reaction proceeds through a highly reactive didehydroazepine intermediate which is subsequently trapped by a nucleophile, in this case, likely water present in the reaction medium. The electron-withdrawing ester groups on the aromatic ring were found to be favorable for this transformation. vectorlabs.com It is highly probable that this compound itself would undergo a similar photochemical transformation to yield the corresponding dicarboxylic acid-substituted azepinone.
Table 3: Photolysis of Dimethyl 2-azidoterephthalate
| Reactant | Conditions | Product | Yield | Reference |
| Dimethyl 2-azidoterephthalate | Continuous flow photolysis, THF/H₂O | Dimethyl 2-oxo-2,5-dihydro-1H-azepine-4,7-dicarboxylate | Favorable | vectorlabs.com |
Reactivity of the Carboxylic Acid Functional Groups
The two carboxylic acid groups of this compound exhibit the typical reactivity of aromatic dicarboxylic acids. They are acidic and can be readily deprotonated by bases to form carboxylate salts. More importantly, they can undergo nucleophilic acyl substitution reactions to form a variety of derivatives.
Common reactions of the carboxylic acid groups include:
Esterification: In the presence of an acid catalyst, this compound can react with alcohols to form the corresponding diesters. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. Due to the presence of two carboxylic acid groups, both mono- and di-esterification are possible, and the reaction conditions can be controlled to favor one over the other.
Amidation: Reaction with amines, typically in the presence of a coupling agent such as a carbodiimide, will yield the corresponding diamides. Direct reaction with amines at high temperatures is also possible but can be less efficient.
Acyl Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) will convert the carboxylic acid groups into more reactive acyl chlorides. These acyl chlorides are versatile intermediates that can be readily converted into a wide range of other carboxylic acid derivatives.
The proximity of the two carboxylic acid groups and the azide group on the benzene (B151609) ring may influence their reactivity due to steric and electronic effects. For instance, the formation of cyclic anhydrides upon heating is a possibility for some dicarboxylic acids, though with terephthalic acid derivatives, this is less common due to the para-relationship of the functional groups in the parent terephthalic acid structure. In this compound, the ortho- and meta-relationship of the carboxylic acids to the azide group might lead to more complex intramolecular interactions and reactivity patterns under certain conditions.
Table 4: Common Reactions of the Carboxylic Acid Groups
| Reaction | Reagents | Product |
| Esterification | Alcohol, Acid Catalyst | Diester |
| Amidation | Amine, Coupling Agent | Diamide |
| Acyl Chloride Formation | Thionyl Chloride or Oxalyl Chloride | Diacyl Chloride |
Salt Formation and Metal Chelation
As a dicarboxylic acid, this compound readily undergoes deprotonation in the presence of a base to form carboxylate salts. The acidity of the carboxylic acid groups is influenced by the electron-withdrawing nature of the azide group, which enhances the stability of the conjugate base.
A significant application of its salt formation and chelating ability is in the synthesis of nanoscale metal-organic frameworks (nMOFs). In these structures, this compound acts as an organic linker, where the carboxylate groups coordinate with metal ions, such as zirconium, to form a porous, three-dimensional network chemicalbook.com. The general principle involves the reaction of the deprotonated 2-azidoterephthalate with a metal salt, typically in a high-boiling solvent like dimethylformamide (DMF), under solvothermal conditions. The resulting coordination polymer's structure is dictated by the coordination geometry of the metal ion and the bridging nature of the dicarboxylate linker researchgate.netresearchgate.net.
The coordination modes of the carboxylate groups can vary, including monodentate, bidentate bridging, and chelating, leading to a diversity of nMOF architectures libretexts.org. The presence of the azide group within the framework's pores imparts functionality, allowing for post-synthetic modification, a key aspect of its utility in materials science chemicalbook.com.
Table 1: Examples of Metal-Organic Frameworks with Terephthalate (B1205515) Analogues
| Metal Ion | Linker | Resulting Structure | Reference |
| Zirconium(IV) | This compound | Nanoscale Metal-Organic Framework (nMOF) | chemicalbook.com |
| Zinc(II) | 2-Iodoterephthalic acid | 3D Coordination Polymer | libretexts.org |
| Various | Substituted Terephthalic Acids | Diverse Coordination Polymers | researchgate.net |
This table is illustrative and based on the use of this compound and its analogues in MOF synthesis.
Condensation and Polymerization Reactions
The two carboxylic acid groups of this compound are capable of participating in condensation reactions to form polymers, most notably polyesters and polyamides. In a typical polyesterification reaction, the dicarboxylic acid is reacted with a diol at elevated temperatures, often in the presence of a catalyst, to form ester linkages with the elimination of water researchgate.net.
Formation of Acyl Halides and Anhydrides
The carboxylic acid functionalities of this compound can be converted to more reactive derivatives, such as acyl halides and anhydrides, which serve as versatile intermediates in organic synthesis.
Acyl Halide Formation: The conversion to an acyl chloride can be achieved by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) orgsyn.orgresearchgate.netrsc.org. The reaction with oxalyl chloride, often catalyzed by a small amount of DMF, is particularly mild and efficient, proceeding at or below room temperature acs.org. Crucially, these conditions are compatible with the azide functional group. Studies on other azido-carboxylic acids have demonstrated that the azide remains intact during the conversion to the acyl chloride using oxalyl chloride reddit.comnih.gov. The reaction proceeds via a Vilsmeier-Haack-type intermediate when DMF is used as a catalyst, leading to the formation of the diacyl chloride and gaseous byproducts (CO, CO₂, and HCl), which are easily removed.
Anhydride (B1165640) Formation: While specific examples of anhydride formation from this compound are not detailed in the search results, dicarboxylic acids can generally form cyclic anhydrides upon heating if a five- or six-membered ring can be formed. For terephthalic acid derivatives, intramolecular anhydride formation is not feasible due to the para-substitution pattern. However, intermolecular dehydration or reaction with a suitable dehydrating agent could potentially lead to the formation of polymeric anhydrides. Alternatively, reaction of the diacyl chloride with a carboxylate salt or a dicarboxylic acid could yield an anhydride chemicalbook.com.
Chemoselective Transformations and Orthogonal Reactions
The presence of the azide group alongside two carboxylic acid groups allows for chemoselective and orthogonal reactions, where the azide can be modified independently of the carboxylic acids. This is a cornerstone of its utility in bioconjugation and materials science.
The azide group is a key player in "click chemistry," a set of bioorthogonal reactions that are rapid, high-yielding, and occur under mild, often biological, conditions acs.orgnih.gov. Two prominent examples are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).
A specific application involving this compound is the post-synthetic modification of nMOFs. An nMOF synthesized using this compound as a linker can be subsequently reacted with a strained alkyne, such as dibenzylcyclooctyne (DBCO), via a copper-free click reaction (SPAAC) chemicalbook.com. This allows for the covalent attachment of molecules, such as DNA, to the interior of the nMOF without disrupting its framework, demonstrating the orthogonal reactivity of the azide group chemicalbook.com.
Another important chemoselective reaction of the azide group is the Staudinger ligation . In this reaction, the azide reacts with a phosphine, such as triphenylphosphine, to form an aza-ylide intermediate. This intermediate can then be trapped to form an amide bond nih.gov. This reaction is highly selective for the azide and is orthogonal to most other functional groups, including carboxylic acids. While not explicitly demonstrated for this compound in the provided results, it represents a potential pathway for chemoselective modification.
The carboxylic acid groups can also be selectively reacted in the presence of the azide. For instance, they can be activated and coupled with amines to form amides without affecting the azide group, which is generally unreactive towards standard amide coupling reagents. This orthogonality allows for a modular approach to synthesizing complex molecules and functional materials based on the this compound scaffold.
Table 2: Chemoselective Reactions of the Azide Group in this compound
| Reaction | Reagent | Product | Key Features | Reference |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Dibenzylcyclooctyne (DBCO) | Triazole | Copper-free, bioorthogonal, high efficiency | chemicalbook.comacs.org |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Cu(I) catalyst | Triazole | Rapid, high-yielding, requires copper catalyst | reddit.comnih.gov |
| Staudinger Ligation | Triphenylphosphine | Aza-ylide intermediate (can lead to amine or amide) | Mild reduction, bioorthogonal | nih.gov |
This table summarizes the potential chemoselective reactions based on the known reactivity of the azide functional group.
Applications of 2 Azidoterephthalic Acid in Advanced Materials
Integration within Metal-Organic Framework (MOF) Architectures
The primary application of 2-azidoterephthalic acid in materials science is as a functional organic linker in the synthesis of MOFs. This integration allows for the precise placement of azide (B81097) functionalities within the crystalline framework, opening up a vast potential for subsequent chemical modifications.
As an organic linker, this compound connects inorganic metal nodes to form porous, crystalline networks. The resulting MOFs possess pores and surfaces decorated with azide groups, which can be used as chemical handles for further functionalization. The choice of the metal center plays a crucial role in determining the final topology and properties of the framework.
Zirconium-based MOFs are renowned for their exceptional chemical and thermal stability. The use of this compound in conjunction with zirconium tetrachloride (ZrCl4) leads to the formation of highly stable frameworks, most notably the isoreticular UiO-66-N3. The UiO-66 topology is based on a [Zr6O4(OH)4] secondary building unit (SBU) where twelve organic linkers connect to form a highly porous and robust structure.
In the synthesis of UiO-66-N3, the 2-azidoterephthalate linker coordinates to the zirconium clusters, resulting in a framework with accessible azide groups pointing into the pores. Researchers have demonstrated the ability to create mixed-linker systems by incorporating both this compound and other terephthalate (B1205515) derivatives, allowing for precise control over the density of azide groups within the material. This tunability is crucial for tailoring the MOF's properties for specific applications. The framework of UiO-66-N3 retains its crystallinity and integrity, providing a stable platform for post-synthetic modifications.
| MOF Family | Example | Metal Node | Organic Linker | Key Features |
| Zirconium-Based | UiO-66-N3 | [Zr6O4(OH)4] | This compound | High thermal and chemical stability; Tunable azide group loading. nih.gov |
Zinc(II) ions are another common choice for constructing MOFs due to their versatile coordination geometries. A prominent example utilizing 2-azidoterephthalate (N3-bdc) is the pillared-layer framework [Zn2(N3-bdc)2(dabco)], where dabco is 1,4-diazabicyclo[2.2.2]octane. In this structure, dinuclear zinc units are bridged by the azidoterephthalate linkers to form two-dimensional square grids. These grids are then pillared by the dabco ligands to create a three-dimensional network with well-defined pores.
The synthesis of this framework demonstrates the successful incorporation of the azide functionality into a robust, porous structure. The resulting material, often grown as surface-anchored metal-organic framework (SURMOF) thin films, provides an ideal platform for studying surface-based post-synthetic modifications. The ordered arrangement of the azide groups on the pore surfaces is crucial for subsequent chemical reactions.
| MOF Family | Example | Metal Node | Organic Linkers | Key Features |
| Zinc-Based | [Zn2(N3-bdc)2(dabco)] | Zn2 paddlewheel | This compound, 1,4-diazabicyclo[2.2.2]octane (dabco) | Pillared-layer structure; Suitable for thin-film applications. rsc.org |
Lanthanide ions offer unique photoluminescent and magnetic properties, making them attractive for the construction of functional MOFs. While the chemistry of lanthanide-based MOFs is less explored than that of transition metal-based ones, research has demonstrated the successful incorporation of azide-functionalized linkers. For instance, azide-functionalized MOFs have been synthesized using lanthanide ions like praseodymium and gadolinium. researchgate.net
These studies show that the azide group can be successfully integrated into lanthanide-based frameworks without compromising their structural integrity. Although specific, well-characterized examples of dysprosium MOFs constructed directly from this compound are not as widely reported as their zirconium or zinc counterparts, the principles of MOF synthesis suggest its feasibility. The synthesis of a dysprosium MOF with a different linker, azobenzene-4,4′-dicarboxylic acid, has been reported, showcasing the potential for creating diverse lanthanide-based architectures. mdpi.com The incorporation of the 2-azidoterephthalate linker would endow such materials with both the intrinsic properties of the dysprosium ion and the reactive handle of the azide group for post-synthetic modification.
| MOF Family | Related Example | Metal Ion | Functional Linker | Potential Properties |
| Lanthanide-Based | Azide-functionalized Pr/Gd MOFs researchgate.net | Praseodymium (Pr), Gadolinium (Gd) | Azide-functionalized carboxylates | Selective gas adsorption, platform for PSM. nih.govresearchgate.net |
| Lanthanide-Based | Dysprosium MOF mdpi.com | Dysprosium (Dy) | azobenzene-4,4′-dicarboxylic acid | Photoluminescence, magnetism. mdpi.com |
Post-synthetic modification (PSM) is a powerful strategy for introducing complex functionalities into MOFs that may not be achievable through direct synthesis. materialsproject.orgsemanticscholar.org The azide group of this compound is an ideal functional handle for PSM due to its ability to participate in highly efficient and selective "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). rsc.orgnih.gov
The azide groups pre-installed within the MOF architecture can be readily converted into 1,2,3-triazole rings by reacting them with various alkyne-containing molecules. This process allows for the covalent grafting of a wide array of functional groups onto the pore walls and surfaces of the MOF without disrupting the underlying framework.
Research Findings on PSM of Azide-Functionalized MOFs:
In Zirconium-Based MOFs (UiO-66-N3): Researchers have successfully grafted various functional groups, including alcohols, acetates, amines, and acids, onto the pore walls of azide-functionalized Zr-MOFs. nih.gov These modifications were achieved by reacting the MOF with alkynes like propargyl alcohol, propargyl acetate, propargylamine, and propiolic acid. nih.gov The reactions proceed with high efficiency, and the integrity of the MOF crystal structure is maintained throughout the process. nih.gov In one notable example, large molecules like DNA sequences functionalized with a dibenzylcyclooctyne (DBCO) group were attached to the surface of UiO-66-N3 nanoparticles via the strain-promoted click reaction. nih.gov
In Zinc-Based MOFs ([Zn2(N3-bdc)2(dabco)]): Post-synthetic modification of these frameworks has been demonstrated using both CuAAC and catalyst-free SPAAC reactions. rsc.org These methods have been used to functionalize the MOF with high conversion yields, enabling the introduction of new chemical properties. The ability to perform these modifications on thin films is particularly advantageous for the development of functional surfaces and sensors. rsc.org
This PSM approach provides a modular and highly versatile platform for engineering the pore environment of MOFs. By carefully selecting the alkyne reactant, it is possible to tailor the hydrophilicity, polarity, and chemical reactivity of the MOF's internal surfaces, thereby enhancing its performance in applications such as selective gas adsorption, catalysis, and sensing. nih.govresearchgate.net
Post-Synthetic Modification (PSM) of MOFs Utilizing the Azide Group
Covalent Conjugation Strategies (e.g., DNA conjugation to UiO-66-N3)
This compound is a critical bifunctional organic linker used in the synthesis of azide-functionalized metal-organic frameworks (MOFs), most notably UiO-66-N3. This MOF serves as a robust platform for the covalent conjugation of biomolecules, particularly DNA, through well-defined chemical strategies. The azide groups (-N3) introduced by the this compound linker are amenable to bioorthogonal "click chemistry" reactions, which are highly efficient and selective, and proceed under mild conditions, thereby preserving the integrity of both the MOF structure and the biological guest.
One of the most prominent methods for DNA conjugation to UiO-66-N3 is the strain-promoted azide-alkyne cycloaddition (SPAAC). In this approach, the azide groups on the surface of the UiO-66-N3 nanoparticles, derived from the this compound linker, react with a strained alkyne, such as dibenzocyclooctyne (DBCO), that has been pre-functionalized onto a DNA oligonucleotide. This reaction forms a stable triazole linkage, covalently attaching the DNA to the MOF surface. Due to the steric bulk of the DNA molecules, this functionalization is typically limited to the exterior surface of the MOF nanoparticles, leaving the internal pore structure accessible for other functionalities or cargo loading.
The successful conjugation of DNA to UiO-66-N3 has been demonstrated to enhance the colloidal stability of the MOF nanoparticles in aqueous solutions and improve their cellular uptake. This surface modification strategy, enabled by the reactive azide handle of the this compound linker, is pivotal for the development of MOF-based platforms for applications in drug delivery, bioimaging, and diagnostics.
| Property | Description | Reference |
| MOF | UiO-66-N3 | |
| Linker | This compound | |
| Conjugation Strategy | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | |
| Reactants | UiO-66-N3 (azide), DBCO-functionalized DNA (alkyne) | |
| Key Outcome | Covalent attachment of DNA to the MOF surface | |
| Advantages | High efficiency, selectivity, mild reaction conditions, surface-specific modification |
Fabrication and Functionalization of MOF Thin Films and Nanoscale MOFs (NMOFs)
This compound plays a significant role in the fabrication and functionalization of MOF thin films and nanoscale MOFs (NMOFs). The ability to form well-defined, functional surfaces and precisely control the size of MOF particles is crucial for their integration into devices and for biomedical applications.
Fabrication of MOF Thin Films: The layer-by-layer (LbL) assembly technique is a common method for the fabrication of oriented MOF thin films, often referred to as surface-mounted MOFs (SURMOFs). While direct examples of this compound in LbL assembly are not extensively detailed in the provided search results, the principle relies on the sequential exposure of a functionalized substrate to solutions of the metal precursor and the organic linker. The bifunctional nature of this compound, with its two carboxylate groups for coordination and the azide group for post-synthetic modification, makes it a suitable candidate for creating functional thin films. These films can be subsequently modified with other molecules via click chemistry, enabling the development of functional surfaces for sensors, membranes, and catalytic applications.
Functionalization of Nanoscale MOFs (NMOFs): The synthesis of MOFs at the nanoscale is essential for applications such as drug delivery and bioimaging, where particle size influences circulation time, biodistribution, and cellular uptake. This compound is used as the organic linker in the synthesis of NMOFs like UiO-66-N3. The presence of the azide group on the NMOF surface allows for post-synthetic modification (PSM). This is particularly advantageous as it allows for the introduction of functionalities that might not be stable under the conditions of MOF synthesis. For example, after the synthesis of UiO-66-N3 NMOFs, the azide groups can be used to attach targeting ligands, polymers like polyethylene (B3416737) glycol (PEG) to enhance biocompatibility, or imaging agents. This versatility makes this compound a valuable building block in the design of multifunctional NMOFs for advanced biomedical applications.
| Feature | Role of this compound | Potential Applications |
| MOF Thin Films (SURMOFs) | Provides azide functionalities for post-synthetic modification of the film surface. | Functional coatings, sensors, membranes. |
| Nanoscale MOFs (NMOFs) | Acts as a linker to form the NMOF structure and presents azide groups on the surface for functionalization. | Drug delivery, bioimaging, theranostics. |
Contributions to Supramolecular Chemistry and Polymer Science
Participation in Supramolecular Assembly via Coordination and Non-Covalent Interactions
This compound, through its carboxylate and azide functionalities, contributes significantly to the field of supramolecular chemistry, primarily through the construction of coordination polymers and the influence of non-covalent interactions in the resulting structures.
The primary role of this compound in supramolecular assembly is as a linker in the formation of coordination polymers, including metal-organic frameworks (MOFs). The two carboxylate groups at the 1- and 4-positions of the benzene (B151609) ring coordinate with metal ions or metal clusters to form extended one-, two-, or three-dimensional networks. The geometry and connectivity of these networks are dictated by the coordination preferences of the metal center and the geometry of the 2-azidoterephthalate linker.
Development of Functional Polymers and Copolymers
This compound serves as a versatile monomer for the development of functional polymers and copolymers. The presence of both carboxylic acid and azide functionalities allows for its incorporation into polymer chains through various polymerization techniques, and for subsequent modification of the resulting polymer.
Polymers can be synthesized from this compound through condensation polymerization, where the dicarboxylic acid reacts with a suitable diol or diamine to form polyesters or polyamides, respectively. The resulting polymers possess pendant azide groups along the polymer backbone, which can be utilized for post-polymerization modification via click chemistry. This allows for the introduction of a wide range of functional groups, tailoring the polymer's properties for specific applications.
Furthermore, the azide group itself can be used to induce cross-linking. Upon exposure to UV light or heat, the azide group can decompose to form a highly reactive nitrene intermediate, which can then react with adjacent polymer chains to form a cross-linked network. This property is particularly useful in the development of photocrosslinkable polymers and UV-curable materials. Such materials find applications in coatings, adhesives, and photolithography.
While specific examples of copolymers synthesized directly from this compound were not prevalent in the search results, the principles of copolymerization suggest that it can be copolymerized with other dicarboxylic acids or their derivatives to create copolymers with a controlled density of azide functional groups. This would allow for fine-tuning of the material's properties, such as the degree of cross-linking or the extent of functionalization.
| Polymer Type | Role of this compound | Potential Applications |
| Functional Homopolymers | Monomer providing both polymer backbone connectivity (carboxylates) and pendant functional groups (azides). | Modifiable scaffolds, precursors for cross-linked materials. |
| Photocrosslinkable Polymers | The azide group acts as a photoactive cross-linking agent upon UV irradiation. | Photoresists, UV-curable coatings, and inks. |
| Functional Copolymers | Comonomer to introduce azide functionality into a polymer chain for subsequent modification. | Tailored materials with specific properties for advanced applications. |
Other Emerging Applications in Materials Science
The unique combination of functionalities in this compound opens up possibilities for its use in a variety of other emerging applications in materials science, beyond the well-established areas of MOF-based separations and drug delivery.
Sensors: The azide functionality of this compound can be exploited in the development of chemical sensors. MOFs constructed from this linker can be used as sensing platforms where the azide groups can be modified with specific recognition elements for target analytes. Alternatively, the interaction of analytes with the MOF framework containing 2-azidoterephthalate can induce a detectable change in the material's properties, such as its fluorescence or conductivity. The high surface area and tunable porosity of such MOFs can lead to highly sensitive and selective sensors for various chemical species.
Gas Storage: Metal-organic frameworks are renowned for their potential in gas storage applications due to their high porosity and surface area. While terephthalic acid is a common linker in many high-performing gas storage MOFs, the introduction of the azide group in this compound can modify the pore environment and the interactions with gas molecules. The polar nature of the azide group could potentially enhance the affinity of the MOF for certain gases, such as carbon dioxide, through dipole-quadrupole interactions. Further research is needed to fully explore the potential of 2-azidoterephthalate-based MOFs in this area.
Catalysis: The azide group in MOFs derived from this compound can serve as a precursor for the in-situ generation of catalytically active species. For instance, the azide can be converted to an amine group, which can then be further functionalized to create catalytic sites. Additionally, the azide itself can participate in certain catalytic reactions. The well-defined and isolated nature of the functional groups within the MOF structure can lead to catalysts with high activity and selectivity.
Drug Delivery Systems: Beyond the covalent conjugation of DNA, MOFs synthesized from this compound can be functionalized with a variety of targeting ligands and therapeutic agents for advanced drug delivery systems. The ability to "click" molecules onto the surface of these MOFs allows for the creation of sophisticated nanocarriers that can specifically target diseased cells and release their payload in a controlled manner.
| Application Area | Role of this compound |
| Sensors | Provides a platform for functionalization with recognition elements. |
| Gas Storage | Modifies the pore environment to potentially enhance gas affinity. |
| Catalysis | Precursor for creating catalytically active sites within a MOF. |
| Drug Delivery | Enables surface modification of MOF nanocarriers with targeting moieties. |
Computational and Theoretical Investigations of 2 Azidoterephthalic Acid Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties and reactivity of molecular systems. For 2-azidoterephthalic acid, DFT studies are instrumental in understanding its fundamental chemical behavior.
DFT calculations are employed to determine the electronic structure of this compound, providing crucial information about its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO gap are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. researchgate.net
A hypothetical representation of the frontier molecular orbital energies for this compound, based on trends observed in similar molecules, is presented in the table below.
| Molecular Orbital | Energy (eV) (Hypothetical) | Description |
| LUMO | -2.5 | The Lowest Unoccupied Molecular Orbital is the lowest energy orbital that is available to accept an electron. In this compound, the LUMO is likely a π* orbital distributed over the benzene (B151609) ring and the azido (B1232118) group, indicating potential sites for nucleophilic attack. |
| HOMO | -7.0 | The Highest Occupied Molecular Orbital is the outermost orbital containing electrons. For this compound, the HOMO is expected to be a π orbital with significant contributions from the aromatic ring and the carboxyl groups. Its energy level is indicative of the molecule's ability to donate electrons. |
| HOMO-LUMO Gap | 4.5 | The energy difference between the HOMO and LUMO is a crucial parameter that reflects the chemical reactivity and stability of the molecule. A larger gap generally implies higher stability and lower reactivity. The predicted gap for this compound suggests it is a moderately reactive molecule, susceptible to electronic excitations under appropriate conditions. irjweb.com |
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound based on DFT Calculations of Analogous Compounds.
DFT calculations are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the prediction and detailed analysis of reaction mechanisms. For this compound, two particularly relevant reactions are photolysis and cycloaddition reactions, often referred to as "click chemistry."
Photolysis: The photolysis of aryl azides is a well-studied process that typically proceeds through the formation of highly reactive nitrene intermediates. su.seacs.orgresearchgate.net Upon absorption of UV light, this compound is expected to undergo extrusion of a nitrogen molecule (N₂) to form a singlet nitrene. sciforum.net This singlet nitrene is a high-energy species that can undergo several subsequent reactions, including intersystem crossing to the more stable triplet nitrene, or intramolecular reactions. su.se DFT studies on similar aryl azides have elucidated the intricate pathways of these transformations, including the possibility of ring expansion to form didehydroazepines. sciforum.net In the context of this compound, the presence of two carboxylic acid groups could influence the reactivity of the nitrene intermediate, potentially leading to unique intramolecular cyclization products. Computational studies can model the transition states and intermediates along these pathways, providing activation energies and reaction thermodynamics.
Click Reactions: The azide (B81097) group in this compound makes it a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. organic-chemistry.orgekb.egnih.gov This reaction leads to the formation of a stable triazole ring. DFT calculations have been instrumental in elucidating the mechanism of CuAAC reactions, revealing the role of the copper catalyst in activating the alkyne and facilitating the cycloaddition with the azide. organic-chemistry.orgresearchgate.net For this compound, DFT could be used to predict the regioselectivity of the reaction with unsymmetrical alkynes and to calculate the activation barriers for the key steps of the catalytic cycle. The electronic effects of the carboxylic acid groups on the reactivity of the azide moiety in this reaction can also be quantified through these computational methods.
The three-dimensional structure and intermolecular interactions of this compound are crucial for understanding its properties in the solid state and its ability to form supramolecular assemblies. DFT is a powerful tool for performing conformational analysis and characterizing non-covalent interactions.
Molecular Dynamics Simulations for Supramolecular Assemblies
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the formation and dynamics of supramolecular assemblies. For this compound, MD simulations can be used to investigate how individual molecules self-assemble into larger, ordered structures in solution or at interfaces. rsc.org
While specific MD simulations for this compound have not been detailed in the provided search results, extensive research on terephthalic acid and its derivatives provides a strong basis for predicting its behavior. whiterose.ac.uknih.govresearchgate.net These studies have shown that terephthalic acid molecules can form well-ordered two-dimensional networks on surfaces, driven by hydrogen bonding between the carboxylic acid groups. whiterose.ac.ukresearchgate.net The introduction of a substituent, such as the azido group in this compound, is expected to modify these self-assembly patterns. whiterose.ac.uk
Quantum Chemical Calculations for Derived Species and Reaction Pathways
Quantum chemical calculations, encompassing a range of methods beyond standard DFT, are essential for studying the properties of transient species and for mapping complex reaction pathways. cuny.edu For this compound, these calculations can provide a deeper understanding of the reactive intermediates generated during its chemical transformations and the energetic profiles of their subsequent reactions.
As discussed in the context of photolysis, the primary derived species from this compound is the corresponding singlet nitrene. su.seresearchgate.net High-level quantum chemical methods, such as multireference calculations, are often necessary to accurately describe the electronic structure and properties of these open-shell species. These calculations can determine the relative energies of the singlet and triplet states of the nitrene, which is crucial for predicting its reactivity.
Furthermore, quantum chemical calculations can be used to trace the entire reaction coordinate for various transformations of the nitrene intermediate. This includes mapping the minimum energy path for intramolecular reactions, such as cyclization or ring expansion, and for intermolecular reactions with other molecules present in the system. The transition state structures along these pathways can be located, and the corresponding activation energies can be calculated, providing a quantitative picture of the reaction kinetics. For instance, the reaction pathway for the insertion of the nitrene into a C-H bond or its addition to a double bond can be meticulously detailed through these computational approaches.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Approaches for Enhanced Yield and Sustainability
The current synthesis of 2-azidoterephthalic acid typically involves the diazotization of 2-aminoterephthalic acid followed by substitution with an azide (B81097) source. One reported synthesis of this compound from 2-aminoterephthalic acid achieved a yield of 88% researchgate.net. The precursor, 2-aminoterephthalic acid, can be synthesized from 2-nitroterephthalic acid via reduction chemicalbook.com. While effective, future research will likely focus on developing more sustainable and efficient synthetic routes.
Key areas for future investigation include:
Greener Synthetic Methods: Exploring alternative, more environmentally benign reagents and solvents. This could involve enzymatic catalysis or the use of mechanochemical methods like ball-milling, which has been successfully employed in the synthesis of the precursor 2-aminoterephthalic acid chemicalbook.com.
Process Optimization: A systematic investigation into reaction parameters such as temperature, reaction time, and catalyst loading could lead to significantly improved yields and reduced by-product formation.
Alternative Starting Materials: Research into alternative, more readily available, and less hazardous starting materials could provide more economical and sustainable pathways to this compound.
| Precursor Compound | Synthetic Step | Reagents/Conditions | Reported Yield |
| 2-Aminoterephthalic acid | Diazotization and Azidation | tert-butylnitrite | 88% researchgate.net |
| 2-Nitroterephthalic acid | Reduction (to 2-aminoterephthalic acid) | Ammonium (B1175870) formate (B1220265), Palladium catalyst, ball-milling | Not specified for this specific reaction, but the method is established chemicalbook.com. |
Advanced Functionalization Strategies for Complex Architectures
The azide moiety in this compound is a powerful chemical handle for post-synthetic modification (PSM) through "click chemistry," particularly the azide-alkyne cycloaddition. This allows for the precise installation of a wide range of functionalities onto materials constructed with this linker.
Future research in this area will likely focus on:
Orthogonal Click Reactions: Developing systems where multiple, distinct click reactions can be performed sequentially on a material containing this compound and other functional linkers. This would enable the creation of highly complex, multifunctional materials with precise spatial arrangement of different chemical groups.
Bio-conjugation: The azide group is bio-orthogonal, meaning it does not react with biological molecules. This opens up possibilities for conjugating biomolecules such as peptides, proteins, and DNA to materials incorporating this compound, with potential applications in biosensing, drug delivery, and biocatalysis. For instance, DNA sequences have been successfully bonded to the surface of azide-functionalized UiO-66 MOFs frontiersin.org.
Multivariate Frameworks: Incorporating this compound alongside other linkers with different functionalities into a single metal-organic framework (MOF) can create multivariate or mixed-linker MOFs. A multivariate UiO-66 material containing approximately 25% this compound has been prepared, demonstrating the feasibility of this approach acs.org. Future work could explore the synergistic effects of combining different functionalities within a single framework.
| Functionalization Strategy | Key Reaction | Potential Application |
| Post-Synthetic Modification (PSM) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) researchgate.net | Tailoring pore environments, introducing catalytic sites |
| Bio-conjugation | Click Chemistry frontiersin.org | Biosensors, targeted drug delivery |
| Multivariate MOFs | Mixed-linker synthesis | Synergistic catalysis, selective separations |
Expansion into Hybrid Materials and Composites
The integration of this compound-based materials, particularly MOFs, into hybrid and composite systems is a promising avenue for creating materials with enhanced properties and new functionalities. The azide group provides a reactive site for covalently linking the MOF to a secondary component, ensuring a stable interface.
Unexplored avenues in this domain include:
MOF-Polymer Composites: The azide groups on the surface or within the pores of a MOF can be used to graft polymers from or to the framework. This could lead to materials with improved mechanical properties, processability, and tailored transport characteristics.
MOF-Nanoparticle Hybrids: Covalently linking nanoparticles (e.g., metallic, magnetic, or semiconducting) to an azide-functionalized MOF could result in multifunctional materials for catalysis, sensing, and imaging.
Hierarchically Porous Materials: Using azide-functionalized MOFs as building blocks to construct larger, hierarchically porous structures could improve mass transport and accessibility to active sites, which is crucial for applications in catalysis and separations.
Computational Design and Predictive Modeling for Targeted Applications
Computational methods are becoming increasingly powerful tools for materials discovery and design. While specific computational studies on this compound are not yet widely reported, the groundwork laid for other MOF systems can be readily applied.
Future research directions include:
Predicting Material Properties: Using density functional theory (DFT) and molecular dynamics (MD) simulations to predict the electronic, mechanical, and adsorption properties of MOFs and other materials constructed from this compound.
Simulating Functionalization Reactions: Modeling the post-synthetic modification of azide-functionalized frameworks to understand reaction mechanisms, predict conversion yields, and guide the selection of reactants for achieving desired functionalities.
High-Throughput Screening: Employing computational screening of hypothetical structures based on this compound to identify promising candidates for specific applications, such as carbon capture, hydrogen storage, or catalysis. Computational studies have been successfully used to investigate the energetics and dynamics of guest molecules within other MOF systems, demonstrating the potential of this approach unicam.it.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-azidoterephthalic acid, and how can its purity be validated?
- Methodological Answer : The synthesis typically involves azidation of terephthalic acid derivatives under controlled conditions. For example, solvothermal reactions between this compound and metal precursors (e.g., ZrOCl₂) are documented for producing functionalized metal-organic frameworks (MOFs) . Purity validation requires techniques like ¹H/¹³C NMR for structural confirmation, FTIR to verify azide functional groups (∼2100 cm⁻¹), and HPLC for quantitative impurity analysis. Always cross-reference with spectral databases (e.g., SciFinder) to confirm peak assignments .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard classification. Key precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of azide-related decomposition products.
- Storage : Keep in a cool, dry place away from strong oxidizers and bases to prevent hazardous reactions (e.g., explosive HN₃ release) .
Q. How should researchers characterize the crystallinity and porosity of this compound-derived MOFs?
- Methodological Answer : Use powder X-ray diffraction (PXRD) to confirm crystallinity by matching experimental patterns with simulated structures (e.g., from Mercury software). Brunauer-Emmett-Teller (BET) analysis via nitrogen adsorption isotherms quantifies surface area and pore size distribution. For nanoscale MOFs, TEM/STEM imaging provides particle morphology data .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., FTIR vs. NMR) during MOF functionalization be resolved?
- Methodological Answer : Contradictions often arise from incomplete reactions or side products. For example, residual unreacted azide groups may persist in MOFs, detectable via FTIR but not NMR. To resolve this:
- Perform X-ray photoelectron spectroscopy (XPS) to quantify azide incorporation.
- Use TGA-MS to monitor thermal stability and decomposition pathways.
- Cross-validate with elemental analysis (e.g., CHNS) for stoichiometric consistency .
Q. What strategies optimize the stability of this compound in aqueous vs. organic solvents for drug delivery applications?
- Methodological Answer : Stability testing should include:
- pH-dependent studies : Azides hydrolyze in acidic/basic conditions; use buffered solutions (pH 4–8) for aqueous systems.
- Solvent compatibility : Polar aprotic solvents (e.g., DMF, DMSO) minimize decomposition.
- Encapsulation : Stabilize azide-functionalized MOFs with biocompatible coatings (e.g., PEG) to reduce hydrolytic degradation .
Q. How can computational modeling predict the reactivity of this compound in click chemistry applications?
- Methodological Answer : Employ density functional theory (DFT) to calculate activation energies for azide-alkyne cycloaddition reactions. Software like Gaussian or ORCA can model transition states and electron density maps. Validate predictions experimentally using kinetic studies (e.g., monitoring reaction progress via HPLC) .
Q. What experimental controls are essential when assessing the cytotoxicity of this compound-based nanomaterials?
- Methodological Answer : Include:
- Negative controls : Untreated cells and vehicle-only (e.g., DMSO) samples.
- Positive controls : Known cytotoxic agents (e.g., cisplatin).
- Dose-response curves : Test across a logarithmic concentration range (e.g., 0.1–100 µM).
- Cell viability assays : Use orthogonal methods (MTT, ATP luminescence, live/dead staining) to confirm reproducibility .
Data Analysis & Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Document all reaction parameters (temperature, solvent purity, stirring rate) in detail. Use statistical process control (SPC) charts to monitor critical quality attributes (e.g., yield, purity). If variability persists, employ design of experiments (DoE) to identify influential factors .
Q. What are best practices for archiving and sharing spectral data to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
